molecular formula C11H14INO2 B3752379 butyl (4-iodophenyl)carbamate

butyl (4-iodophenyl)carbamate

Cat. No.: B3752379
M. Wt: 319.14 g/mol
InChI Key: QUUQFRIUSSXXEF-UHFFFAOYSA-N
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Description

“Butyl (4-iodophenyl)carbamate”, also known as “tert-Butyl N-(4-iodophenyl)carbamate” or “N-Boc-4-iodoaniline”, is a chemical compound with the molecular formula C11H14INO2 . It is widely used in the field of organic synthesis .


Synthesis Analysis

The synthesis of carbamates, including “this compound”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .


Chemical Reactions Analysis

Carbamates, including “this compound”, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . A copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 319.14 . It has a melting point of 144-148 °C . The predicted boiling point is 299.0±23.0 °C, and the predicted density is 1.591±0.06 g/cm3 .

Scientific Research Applications

Metal-Working Fluid Formulations

  • Biocide Optimization: Iodo propynyl butyl carbamate (IPBC), a compound related to butyl (4-iodophenyl)carbamate, is used as a fungicide in metal-working fluid formulations. Investigations into its performance in laboratory settings versus field applications help understand its effectiveness and optimize its use (Rioux & Ciccognani, 2002).

Chemical Synthesis

  • Indole Synthesis: this compound derivatives are used in the synthesis of indoles, which are important compounds in organic chemistry and medicinal research (Kondo, Kojima, & Sakamoto, 1997).
  • Enzyme Inhibition Studies: Specific butyl carbamate derivatives have been used to study enzyme inhibition, providing insights into the interaction of these compounds with biological molecules (Fourneron, Abouakil, Chaillan, & Lombardo, 1991).

Materials Science and Chemistry

Environmental Applications

  • CO2 Capture: In the context of environmental applications, carbamate compounds have been developed to react reversibly with CO2, sequestering the gas efficiently and offering potential applications in carbon capture technologies (Bates, Mayton, Ntai, & Davis, 2002).

Safety and Hazards

“Butyl (4-iodophenyl)carbamate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fumes/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash immediately with plenty of soap and water .

Future Directions

The use of carbamates, including “butyl (4-iodophenyl)carbamate”, in medicinal chemistry is increasing . They are being specifically designed to make drug-target interactions through their carbamate moiety . Future research may focus on further exploring the therapeutic potential of carbamates and developing more efficient synthesis methods .

Properties

IUPAC Name

butyl N-(4-iodophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-2-3-8-15-11(14)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUQFRIUSSXXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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